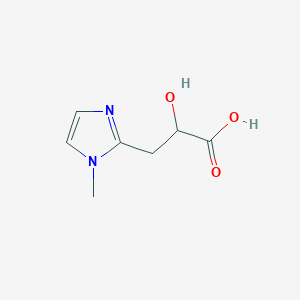
2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that features both a hydroxy group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the reaction of 1-methylimidazole with a suitable precursor that introduces the hydroxy and propanoic acid groups. One common method involves the alkylation of 1-methylimidazole followed by hydrolysis and oxidation steps to introduce the hydroxy and carboxylic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, influencing their activity. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
Imidazolepropionic acid: Shares the imidazole ring but differs in the position and type of substituents.
Histidine: An amino acid with an imidazole ring, involved in protein synthesis and enzyme function.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.
Uniqueness
2-hydroxy-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-hydroxy-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-3-2-8-6(9)4-5(10)7(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |
InChI Key |
UYJYOMLUHKJHPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
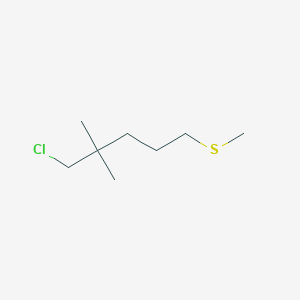
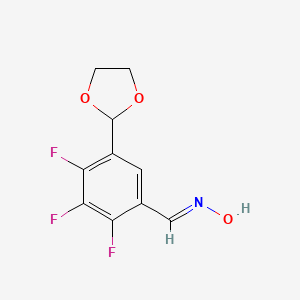
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)

![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
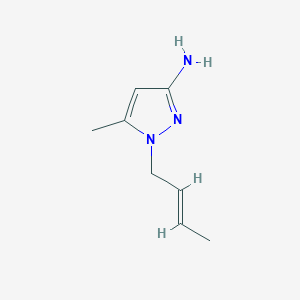
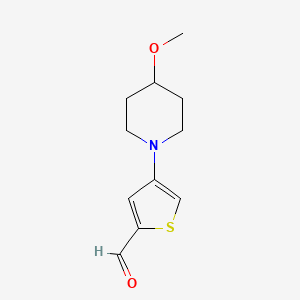

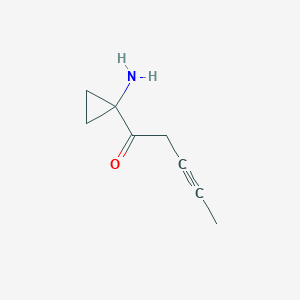
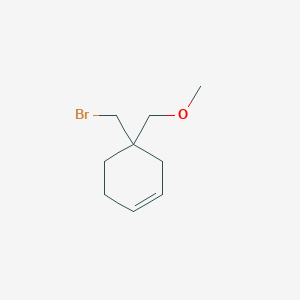
![5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178761.png)
